Cas no 114687-97-7 (4,7a-Methano-3H,7aH-cyclopenta[e]furo[3,4-c]oxocin-3,6(7H)-dione,octahydro-3a,7,10,10a-tetrahydroxy-8,10b-dimethyl-,(3aR,4R,7R,7aS,8R,10R,10aR,10bS)-)
114687-97-7 structure
Product Name:4,7a-Methano-3H,7aH-cyclopenta[e]furo[3,4-c]oxocin-3,6(7H)-dione,octahydro-3a,7,10,10a-tetrahydroxy-8,10b-dimethyl-,(3aR,4R,7R,7aS,8R,10R,10aR,10bS)-
CAS-Nr.:114687-97-7
MF:C15H20O8
MW:328.314505577087
CID:226685
PubChem ID:3086559
Update Time:2025-04-19
4,7a-Methano-3H,7aH-cyclopenta[e]furo[3,4-c]oxocin-3,6(7H)-dione,octahydro-3a,7,10,10a-tetrahydroxy-8,10b-dimethyl-,(3aR,4R,7R,7aS,8R,10R,10aR,10bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,7a-Methano-3H,7aH-cyclopenta[e]furo[3,4-c]oxocin-3,6(7H)-dione,octahydro-3a,7,10,10a-tetrahydroxy-8,10b-dimethyl-,(3aR,4R,7R,7aS,8R,10R,10aR,10bS)-
- 4,7a-Methano-3H,7aH-cyclopenta[e]furo[3,4-c]oxocin-3,6(7H)-dione,octahydro-3a,7,10,10a-tetrahydroxy-8,10b-dimethyl-,(3aR,4R,7
- Majucin
- 4,7a-Methano-3H,7aH-cyclopenta(e)furo(3,4-c)oxocin-3,6(7H)-dione, octahydro-3a,7,10,10a-tetrahydroxy-8,10b-dimethyl-, (3aR-(3a-alpha,4-alpha,7-beta,7a-alpha,8-beta,10-alpha,10a-alpha,10b-alpha))-
- (1S,2R,4R,5R,6S,10R,11R,14R)-4,5,10,14-tetrahydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadecane-9,13-dione
- KH_LIT2_majucin
- CHEMBL5179957
- 3a,7,10,10a-Tetrahydroxy-8,10b-dimethyloctahydro-3H-4,7a-methanocyclopenta[e]furo[3,4-c]oxocine-3,6(7H)-dione
- AKOS040752917
- 114687-97-7
- DTXSID90921457
-
- Inchi: 1S/C15H20O8/c1-6-3-7(16)15(21)12(2)5-22-11(19)14(12,20)8-4-13(6,15)9(17)10(18)23-8/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12-,13+,14-,15+/m1/s1
- InChI-Schlüssel: VXDVFPLMCHUTNP-KXGILDKWSA-N
- Lächelt: O[C@]12[C@@H](C[C@@H](C)[C@]31[C@H](C(=O)O[C@H](C3)[C@]1(C(=O)OC[C@@]21C)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 328.116
- Monoisotopenmasse: 328.116
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 0
- Komplexität: 621
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topologische Polaroberfläche: 134Ų
Experimentelle Eigenschaften
- Dichte: 1.63
- Siedepunkt: 590°C at 760 mmHg
- Flammpunkt: 222.4°C
- Brechungsindex: 1.648
4,7a-Methano-3H,7aH-cyclopenta[e]furo[3,4-c]oxocin-3,6(7H)-dione,octahydro-3a,7,10,10a-tetrahydroxy-8,10b-dimethyl-,(3aR,4R,7R,7aS,8R,10R,10aR,10bS)- Verwandte Literatur
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
114687-97-7 (4,7a-Methano-3H,7aH-cyclopenta[e]furo[3,4-c]oxocin-3,6(7H)-dione,octahydro-3a,7,10,10a-tetrahydroxy-8,10b-dimethyl-,(3aR,4R,7R,7aS,8R,10R,10aR,10bS)-) Verwandte Produkte
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